Enantioselective CYP2A13 Binding: (S)-4-Benzylmorpholine-2-carboxylic Acid as a Selective Ligand for the Lung-Specific CYP2A13 Enzyme
The 4-benzylmorpholine scaffold was identified through high-throughput screening as a selective ligand for CYP2A13, a lung-specific cytochrome P450 enzyme, with negligible binding to the 94%-identical hepatic isoform CYP2A6 [1]. Binding assays demonstrate that the (S)-configured 4-benzylmorpholine-2-carboxylic acid derivative exhibits a dissociation constant (Kd) of 580 nM for CYP2A13, compared to 4.5 µM for CYP2A6, representing an approximately 7.8-fold selectivity for the lung isoform [2][3]. The (R)-enantiomer displays distinct binding kinetics and reduced selectivity, underscoring that stereochemistry dictates the isoform discrimination profile [1].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | 580 nM |
| Comparator Or Baseline | 4.5 µM (CYP2A6 binding) |
| Quantified Difference | ~7.8-fold selectivity for CYP2A13 over CYP2A6 |
| Conditions | UV/Vis spectral shift assay monitoring absorbance at 379–387 nm and 414–420 nm; CYP2A13 and CYP2A6 enzymes |
Why This Matters
This quantifiable enantioselectivity is essential for programs developing CYP2A13 inhibitors as chemopreventive agents, where avoiding hepatic CYP2A6 inhibition minimizes off-target metabolism and potential drug-drug interactions.
- [1] Blake, L. C.; Roy, A.; Neul, D.; Schoenen, F. J.; Aubé, J.; Scott, E. E. Pharm. Res. 2013, 30, 2290–2302. 'Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users.' View Source
- [2] BindingDB Entry BDBM50101991. 'Binding affinity of 4-benzylmorpholine-2-carboxylic acid analog to CYP2A13 and CYP2A6.' View Source
- [3] Figure 1, Blake et al. Pharm. Res. 2013, 30, 2290. 'Identification of 4-benzylmorpholine scaffold as a specific ligand for CYP2A13 vs. CYP2A6.' View Source
